1-(4-Fluoro-3-methoxyphenyl)but-3-en-1-amine
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Overview
Description
1-(4-Fluoro-3-methoxyphenyl)but-3-en-1-amine is an organic compound characterized by the presence of a fluoro-substituted methoxyphenyl group attached to a butenylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-methoxyphenyl)but-3-en-1-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as Friedel-Crafts acylation followed by reduction and nitration .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-3-methoxyphenyl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Fluoro-3-methoxyphenyl)but-3-en-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Fluoro-3-methoxyphenyl)but-3-en-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine: This compound has a similar structure but with an ethanamine chain instead of a butenylamine chain.
®-1-(4-fluoro-3-methoxyphenyl)but-3-en-1-amine: This is a stereoisomer of the compound with a different spatial arrangement of atoms.
Uniqueness: 1-(4-Fluoro-3-methoxyphenyl)but-3-en-1-amine is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C11H14FNO |
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Molecular Weight |
195.23 g/mol |
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C11H14FNO/c1-3-4-10(13)8-5-6-9(12)11(7-8)14-2/h3,5-7,10H,1,4,13H2,2H3 |
InChI Key |
KDYASWYRWSEOCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CC=C)N)F |
Origin of Product |
United States |
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